TP-064

CARM1 inhibitor selectivity H3R17me2a H3R26me2a

TP-064 is the industry-standard chemical probe for PRMT4/CARM1, offering dual nuclear-cytoplasmic inhibition unmatched by EZM2302. With an IC50 <10 nM and >100-fold selectivity, it uniquely blocks both histone (H3R17me2a/H3R26me2a) and non-histone (MED12 IC50=43 nM; BAF155 IC50=340 nM) methylation. Co-crystal structure confirmed (PDB: 5U4X, 1.88 Å). Validated in vivo at 2.5–10 mg/kg i.p. Use with structurally matched negative control TP-064N for rigorous experimental design. Essential for autophagy, oncology, and metabolic research.

Molecular Formula C28H34N4O2
Molecular Weight 458.6 g/mol
Cat. No. B611447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP-064
SynonymsTP-064;  TP 064;  TP064.
Molecular FormulaC28H34N4O2
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESCNCCN1CCC(CC1)C2=NC=CC(=C2)CN(C)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C28H34N4O2/c1-29-15-18-32-16-12-23(13-17-32)27-19-22(11-14-30-27)21-31(2)28(33)24-7-6-10-26(20-24)34-25-8-4-3-5-9-25/h3-11,14,19-20,23,29H,12-13,15-18,21H2,1-2H3
InChIKeyVUIITYLFSAXKIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TP-064 for Sale | Potent PRMT4/CARM1 Chemical Probe Supplier Data Sheet


TP-064 is a potent, selective, and cell-active small molecule inhibitor of protein arginine methyltransferase 4 (PRMT4, also known as coactivator-associated arginine methyltransferase 1; CARM1), with an in vitro enzyme inhibition IC50 of less than 10 nM and a Kd of 7.1 ± 1.8 nM as determined by surface plasmon resonance [1]. The compound's co-crystal structure with PRMT4 (PDB ID: 5U4X) has been resolved at 1.88 Å resolution, confirming direct binding to the target active site [2]. As a validated chemical probe, TP-064 is recognized as the benchmark PRMT4 inhibitor tool compound for epigenetic and oncology research [3].

Why TP-064 Cannot Be Substituted by Other CARM1 Inhibitors


Despite sharing CARM1 as their primary target, CARM1 inhibitors exhibit fundamental functional divergence that precludes simple interchangeability. Head-to-head comparative studies demonstrate that TP-064 and EZM2302—both highly selective CARM1 inhibitors—produce distinct biological outcomes due to differential substrate targeting: TP-064 inhibits both nuclear histone methylation (H3R17me2a/H3R26me2a) and cytoplasmic non-histone methylation, whereas EZM2302 selectively targets only non-histone substrates [1]. This mechanistic divergence translates into differential effects on autophagy, apoptosis sensitization, and transcriptional regulation that cannot be predicted from enzyme inhibition potency alone [2]. Furthermore, TP-064's selectivity profile over other PRMT family members (>100-fold) differs meaningfully from other PRMT4 inhibitors, with quantifiable cross-reactivity limited primarily to PRMT6 (IC50 = 1.3 ± 0.4 μM) [3]. These compound-specific parameters make TP-064 irreplaceable in experimental contexts requiring dual nuclear-cytoplasmic CARM1 inhibition or specific cellular outcomes.

TP-064 Quantitative Differentiation Evidence vs. EZM2302 and Other PRMT4 Inhibitors


TP-064 vs. EZM2302: Differential Histone Methylation Inhibition

In a direct head-to-head comparison, TP-064 markedly reduced nuclear histone methylation marks H3R17me2a and H3R26me2a, whereas EZM2302 had minimal to no effect on these same epigenetic modifications under identical experimental conditions [1]. Both compounds inhibited non-histone substrate methylation (p300, GAPDH, DRP1) comparably [1].

CARM1 inhibitor selectivity H3R17me2a H3R26me2a histone methylation

TP-064 vs. EZM2302: Differential Autophagy Suppression and Energy Stress Sensitization

Under glucose deprivation conditions, TP-064—but not EZM2302—suppressed transcription of autophagy-related genes (MAP1LC3B and ATG14) and impaired LC3 lipidation and puncta formation [1]. Functionally, TP-064 sensitized cells to energy stress by disrupting autophagic flux and promoting PARP cleavage, whereas EZM2302 had no such effect [1].

autophagy flux LC3 lipidation glucose deprivation PARP cleavage

TP-064: High PRMT4 Selectivity with Quantified Cross-Reactivity Profile

TP-064 demonstrates >100-fold selectivity for PRMT4 over other PRMT family proteins, with IC50 values >10 μM against most family members [1]. Quantified cross-reactivity is limited to PRMT6 (IC50 = 1.3 ± 0.4 μM) and PRMT8 (IC50 = 8.1 ± 0.6 μM) [1]. In broader methyltransferase profiling, TP-064 showed no inhibition of 24 protein lysine methyltransferases and DNA methyltransferases up to 10 μM [1].

PRMT4 selectivity PRMT6 PRMT8 epigenetic probe

TP-064: Cell-Active Substrate Methylation Inhibition with Quantified IC50 Values

TP-064 inhibits arginine dimethylation of PRMT4 cellular substrates with defined potency: BAF155 (BRG1-associated factor 155) with IC50 = 340 ± 30 nM, and MED12 (Mediator complex subunit 12) with IC50 = 43 ± 10 nM [1]. Treatment inhibited proliferation of a subset of multiple myeloma cell lines, with affected cells arrested in G1 phase [1].

BAF155 methylation MED12 methylation cellular target engagement

TP-064 In Vivo Pharmacodynamic Activity: Dose-Dependent Anti-Inflammatory and Metabolic Effects

In male apolipoprotein E knockout mice, TP-064 administered at 2.5 mg/kg (low dose) and 10 mg/kg (high dose) intraperitoneally three times weekly induced dose-dependent pharmacodynamic responses [1]. Effects included dose-dependent decrease in LPS-induced ex vivo blood monocyte Tnfα secretion (p < 0.05 for trend) and dose-dependent downregulation of hepatic G6pc gene expression (p < 0.001 for trend) [1]. High-dose treatment reduced body weight gain (p < 0.05) and plasma triglycerides by 30% (p < 0.05) [1].

in vivo pharmacology TNFα secretion hepatic gene expression PRMT4 inhibition

TP-064 Application Scenarios Based on Validated Evidence


Investigating CARM1-Dependent Histone Methylation and Transcriptional Regulation

TP-064 is the appropriate CARM1 inhibitor for studies requiring simultaneous inhibition of nuclear histone methylation (H3R17me2a and H3R26me2a) and cytoplasmic non-histone substrate methylation [1]. Unlike EZM2302, which fails to reduce histone methylation marks, TP-064 enables researchers to interrogate the full spectrum of CARM1 transcriptional coactivator functions [1]. The compound's defined cellular potency (MED12 IC50 = 43 ± 10 nM; BAF155 IC50 = 340 ± 30 nM) provides clear dosing guidance for chromatin immunoprecipitation, RNA-seq, and gene expression studies [2].

Autophagy and Metabolic Stress Response Studies

For experiments examining the role of CARM1 in autophagy regulation under nutrient deprivation, TP-064 is the functionally validated tool compound [1]. Under glucose-deprived conditions, TP-064 uniquely suppresses autophagy-related gene transcription (MAP1LC3B, ATG14), impairs LC3 lipidation, and sensitizes cells to energy stress-induced apoptosis—effects not observed with EZM2302 [1]. This differential activity makes TP-064 essential for studies linking CARM1 to autophagy, metabolic adaptation, and cell survival under stress.

Multiple Myeloma and Cancer Cell Proliferation Studies

TP-064 demonstrates anti-proliferative activity against a subset of multiple myeloma cell lines, with treated cells arresting in the G1 phase of the cell cycle [1]. The compound's defined substrate methylation inhibition profile (MED12 and BAF155) and well-characterized selectivity (>100-fold over other PRMTs) [2] make it suitable for oncology target validation studies examining PRMT4 dependence in hematological malignancies. The availability of the structurally matched negative control compound TP-064N further supports rigorous experimental design [1].

In Vivo Preclinical Studies of PRMT4 in Inflammation and Metabolism

TP-064 is validated for in vivo administration with demonstrated pharmacodynamic activity in murine models [1]. Documented dosing regimens (2.5 mg/kg and 10 mg/kg i.p., three times weekly) produce dose-dependent effects on inflammatory cytokine secretion (Tnfα) and hepatic metabolic gene expression (G6pc), with measurable phenotypic outcomes including reduced body weight gain and 30% plasma triglyceride reduction [1]. These established parameters facilitate preclinical studies investigating PRMT4's role in inflammatory disorders and metabolic regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for TP-064

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.